

# In-Depth Technical Guide: 2,5-Dimethoxybenzenesulfonyl Chloride (CAS: 1483-28-9)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,5-Dimethoxybenzenesulfonyl chloride

**Cat. No.:** B075189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-dimethoxybenzenesulfonyl chloride**, a versatile reagent and building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and reactivity, and an exploration of its applications, particularly in the context of drug discovery.

## Chemical and Physical Properties

**2,5-Dimethoxybenzenesulfonyl chloride** is a white to light yellow solid at room temperature. [1] Its chemical structure features a benzene ring substituted with two methoxy groups and a sulfonyl chloride functional group. These methoxy groups influence the compound's solubility, reactivity, and stability.[1] The sulfonyl chloride group is highly electrophilic, making the compound reactive towards nucleophiles.[1]

Table 1: Physical and Chemical Properties of **2,5-Dimethoxybenzenesulfonyl Chloride**

| Property          | Value                                            | Reference(s)        |
|-------------------|--------------------------------------------------|---------------------|
| CAS Number        | 1483-28-9                                        |                     |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> ClO <sub>4</sub> S |                     |
| Molecular Weight  | 236.67 g/mol                                     |                     |
| Appearance        | White to light yellow solid                      | <a href="#">[1]</a> |
| Melting Point     | 112-116 °C                                       |                     |
| Boiling Point     | 359.7 ± 32.0 °C at 760 mmHg                      | <a href="#">[2]</a> |
| Density           | 1.4 ± 0.1 g/cm <sup>3</sup>                      | <a href="#">[3]</a> |
| Flash Point       | 171.3 ± 25.1 °C                                  | Not applicable      |
| Solubility        | Soluble in organic solvents                      | <a href="#">[1]</a> |

## Spectroscopic Data

The structural identity of **2,5-dimethoxybenzenesulfonyl chloride** can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **2,5-Dimethoxybenzenesulfonyl Chloride**

| Technique           | Data                                                                                                     | Reference(s)                            |
|---------------------|----------------------------------------------------------------------------------------------------------|-----------------------------------------|
| <sup>1</sup> H NMR  | Spectral data available on PubChem and ChemicalBook.                                                     | <a href="#">[4]</a> <a href="#">[5]</a> |
| <sup>13</sup> C NMR | Spectral data available on ChemicalBook.                                                                 | <a href="#">[5]</a>                     |
| IR Spectroscopy     | Spectral data available on PubChem.                                                                      | <a href="#">[4]</a>                     |
| Mass Spectrometry   | GC-MS data available on PubChem, showing a molecular ion peak and characteristic fragmentation patterns. | <a href="#">[4]</a>                     |

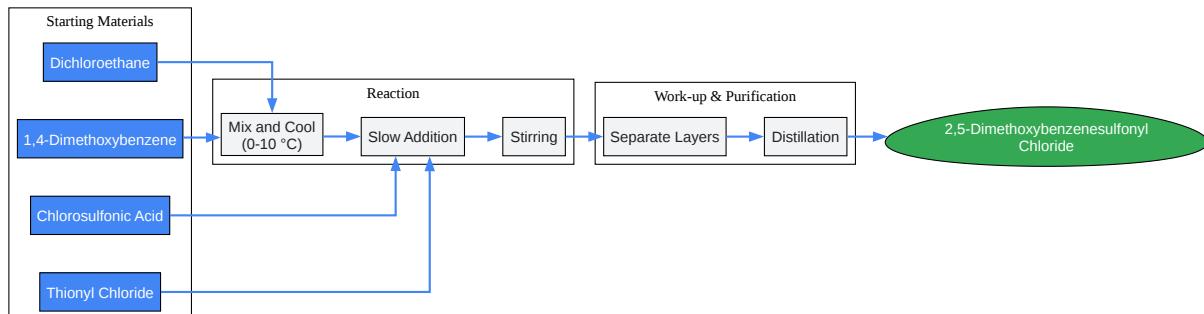
## Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

2,5-Dimethoxybenzenesulfonyl chloride can be synthesized via the sulfonation of 1,4-dimethoxybenzene. A general method involves the reaction with chlorosulfonic acid. A more detailed procedure is described in the patent literature.

### Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene

This protocol is adapted from a patented procedure (CN1434029A).[\[6\]](#)

Materials:


- 1,4-Dimethoxybenzene (p-dimethoxybenzene)
- Dichloroethane
- Chlorosulfonic acid
- Thionyl chloride

- Ice bath
- Standard laboratory glassware

**Procedure:**

- Dissolve 1,4-dimethoxybenzene in dichloroethane with stirring in a reaction vessel.
- Cool the mixture to 0-10 °C using an ice bath.
- Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the cooled solution while maintaining the temperature between 0-10 °C.
- After the addition is complete, continue stirring for a specified period.
- Separate the lower organic layer.
- Distill the organic layer to obtain **2,5-dimethoxybenzenesulfonyl chloride** as a yellow solid.

Note: This protocol is a general outline. For precise stoichiometry, reaction times, and purification details, consulting the original patent is recommended.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,5-dimethoxybenzenesulfonyl chloride**.

## Reactivity and Synthetic Applications

The primary utility of **2,5-dimethoxybenzenesulfonyl chloride** in organic synthesis lies in its ability to react with nucleophiles to form sulfonamides and sulfonate esters.

### Sulfonamide Formation

The reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance.<sup>[7]</sup>

### Experimental Protocol: General Synthesis of N-Aryl-2,5-dimethoxybenzenesulfonamides

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

## Materials:

- **2,5-Dimethoxybenzenesulfonyl chloride**
- Substituted aniline
- Pyridine or triethylamine
- Dichloromethane (DCM) or other suitable aprotic solvent
- Standard laboratory glassware

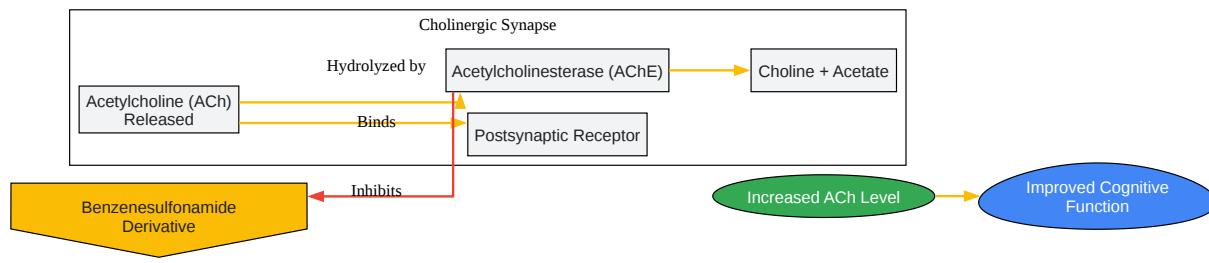
## Procedure:

- Dissolve the substituted aniline (1.0 - 1.2 equivalents) and pyridine or triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **2,5-dimethoxybenzenesulfonyl chloride** (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product with DCM, wash the organic layer with dilute acid and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Generalized reaction scheme for sulfonamide formation.

## Applications in Drug Development


While several commercial suppliers note that **2,5-dimethoxybenzenesulfonyl chloride** is a potent inhibitor of the enzyme acetylcholinesterase (AChE), primary research literature to substantiate this specific claim with quantitative data (e.g., IC<sub>50</sub> values) for the sulfonyl chloride itself is not readily available.<sup>[8]</sup>

However, the broader class of benzenesulfonamide derivatives has been extensively investigated for acetylcholinesterase inhibitory activity.<sup>[1][9][10]</sup> The sulfonamide moiety is a well-established pharmacophore that can interact with the active site of various enzymes.<sup>[7]</sup>

## Acetylcholinesterase Inhibition by Benzenesulfonamide Derivatives

Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.<sup>[11]</sup> Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.<sup>[11]</sup> Numerous studies have demonstrated that benzenesulfonamide derivatives can act as effective AChE inhibitors.<sup>[1][9][10]</sup> The mechanism of action typically involves the sulfonamide moiety binding to the catalytic or peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine.<sup>[7]</sup> This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function.

While direct evidence for the AChE inhibitory activity of **2,5-dimethoxybenzenesulfonyl chloride** is lacking in the peer-reviewed literature, it serves as a valuable precursor for the synthesis of 2,5-dimethoxybenzenesulfonamide derivatives. These derivatives are promising candidates for evaluation as acetylcholinesterase inhibitors, given the established activity of this class of compounds.<sup>[1][9]</sup>



[Click to download full resolution via product page](#)

Caption: Role of AChE inhibitors in cholinergic neurotransmission.

## Safety Information

**2,5-Dimethoxybenzenesulfonyl chloride** is classified as a corrosive substance that causes severe skin burns and eye damage.<sup>[4]</sup> Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Table 3: GHS Hazard Information for **2,5-Dimethoxybenzenesulfonyl Chloride**

| Hazard Statement | Code | Description                                            |
|------------------|------|--------------------------------------------------------|
| H314             |      | Causes severe skin burns and eye damage <sup>[4]</sup> |

## Conclusion

**2,5-Dimethoxybenzenesulfonyl chloride** is a valuable and reactive chemical intermediate. Its synthesis from readily available starting materials and its straightforward conversion to sulfonamides make it an important tool for synthetic chemists. While its direct biological activity

as an acetylcholinesterase inhibitor requires further validation through peer-reviewed studies, its role as a scaffold for the generation of potential drug candidates in this class is significant. Researchers in drug development are encouraged to explore the synthesis and biological evaluation of novel sulfonamides derived from this versatile building block.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsoc [chemsoc.com]
- 3. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-DIMETHOXYBENZENESULFONYL CHLORIDE(1483-28-9) 1H NMR spectrum [chemicalbook.com]
- 6. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzenesulfonamide derivatives as potent acetylcholinesterase,  $\alpha$ -glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 2,5-Dimethoxybenzenesulfonyl Chloride (CAS: 1483-28-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075189#2-5-dimethoxybenzenesulfonyl-chloride-cas-number-1483-28-9>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)